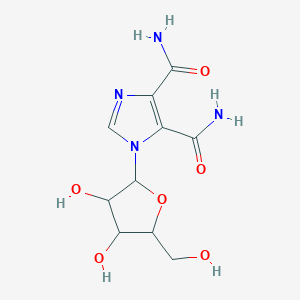
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions.
Métodos De Preparación
The synthesis of 1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide involves several steps. One common method starts with the protection of the hydroxyl groups of ribofuranose, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often involve the use of catalysts such as nickel and reagents like amido-nitriles . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in various biological processes.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-alpha-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide can be compared with other imidazole derivatives, such as:
1H-imidazole-4,5-dicarboxamide: Lacks the ribofuranosyl group, which may affect its biological activity.
1-beta-D-Ribofuranosyl-1H-imidazole-4,5-dicarboxamide: The beta configuration of the ribofuranosyl group may result in different chemical and biological properties.
1-(2’-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione: This compound has additional modifications that may enhance its stability and therapeutic potential
Propiedades
Número CAS |
69465-42-5 |
|---|---|
Fórmula molecular |
C10H14N4O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C10H14N4O6/c11-8(18)4-5(9(12)19)14(2-13-4)10-7(17)6(16)3(1-15)20-10/h2-3,6-7,10,15-17H,1H2,(H2,11,18)(H2,12,19) |
Clave InChI |
NLRZTUDUQPHELG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[[4-[(4-acetamidophenyl)methylideneamino]piperazin-1-yl]iminomethyl]phenyl]acetamide](/img/structure/B14004643.png)
![N,N'-Bis[(pyridin-4-yl)methyl]thiourea](/img/structure/B14004645.png)
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

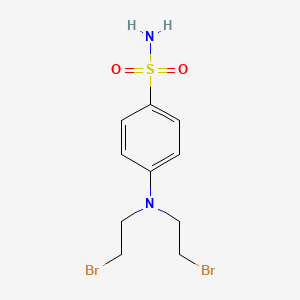
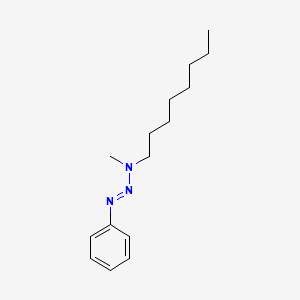
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
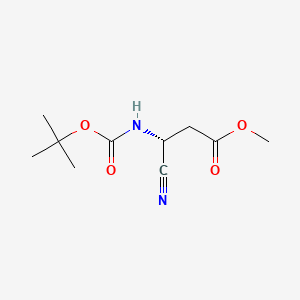
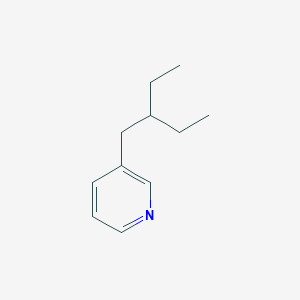
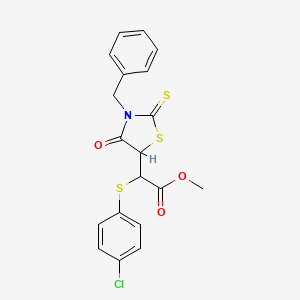
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)

![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
